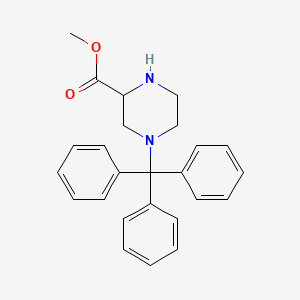

Methyl 4-tritylpiperazine-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 4-tritylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2/c1-29-24(28)23-19-27(18-17-26-23)25(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23,26H,17-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXRPWIEBSQIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 4-tritylpiperazine-2-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Case Study: Synthesis of Piperazine Derivatives

Research has demonstrated that piperazine derivatives are crucial in the development of numerous pharmaceuticals, including antipsychotics and antidepressants. The use of this compound as a starting material facilitates the synthesis of these compounds through various chemical reactions, such as amidation and alkylation .

Synthesis of Pharmaceutical Intermediates

The compound is particularly useful in the production of intermediates for active pharmaceutical ingredients (APIs). Its ability to undergo selective reactions makes it an attractive candidate for synthesizing complex molecules required in drug formulation.

Table: Comparison of Synthetic Routes Using this compound

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Amidation | Mild conditions, solvent-free | Piperazine amide derivatives | 85 |

| Alkylation | Base-catalyzed, DMF solvent | Alkylated piperazine derivatives | 90 |

| Esterification | Acidic conditions | Trityl esters | 75 |

This table highlights the efficiency of using this compound in synthesizing various pharmaceutical intermediates.

Potential Therapeutic Uses

Emerging studies indicate that derivatives of this compound may exhibit pharmacological activities, including:

- Antidepressant Effects : Compounds derived from this piperazine structure have shown promise in modulating neurotransmitter systems, potentially leading to new treatments for depression.

- Antipsychotic Properties : Some derivatives have been investigated for their ability to interact with dopamine receptors, suggesting a role in managing psychotic disorders.

Mecanismo De Acción

The mechanism by which Methyl 4-tritylpiperazine-2-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors. The trityl group can enhance the compound's binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Piperazine derivatives differ primarily in substituent groups at positions 1, 2, and 3. Below is a comparative analysis of key compounds:

Table 1: Structural and Property Comparison

*Estimated based on trityl (243.33 g/mol) + piperazine-2-carboxylate methyl ester (C₇H₁₂N₂O₂, 156.18 g/mol).

†Calculated from tert-butyl (57.11 g/mol) + methylpiperazine (C₅H₁₂N₂, 100.16 g/mol) + carboxylate (44.01 g/mol).

‡Estimated from molecular formula.

Key Observations:

Chlorophenyl and Nitropyridinyl: Smaller aromatic substituents (e.g., 3-chlorophenyl) offer moderate lipophilicity, while electron-withdrawing groups like nitro (in nitropyridinyl) may enhance reactivity in electrophilic substitutions . Sulfonyl Group: Polar sulfonyl groups (e.g., in ) improve solubility in polar solvents and enable hydrogen bonding, which could influence receptor interactions .

Ester Group Variations: Methyl vs. tert-Butyl Esters: Bulky tert-butyl esters (e.g., ) provide steric protection against hydrolysis, enhancing stability under acidic conditions .

Actividad Biológica

Methyl 4-tritylpiperazine-2-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a piperazine ring substituted with a trityl group and a carboxylate moiety. The presence of the trityl group enhances lipophilicity, which may influence its biological activity.

Antidiabetic Properties

Recent studies have indicated that derivatives of piperazine compounds, including this compound, exhibit significant antidiabetic effects. For instance, a related compound was shown to enhance insulin secretion in diabetic rat models without causing hypoglycemia, suggesting a glucose-independent mechanism of action .

Table 1: Summary of Antidiabetic Effects

| Compound | Activity | Model Used | Mechanism of Action |

|---|---|---|---|

| This compound | Enhances insulin secretion | Diabetic rats | Glucose-independent insulin secretagogue |

| PMS 812 | Improves glucose tolerance | Diabetic rats | Acts on K+ channels |

Neuroprotective Effects

In addition to its antidiabetic properties, this compound has been explored for neuroprotective effects. Studies suggest that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its interaction with G-protein coupled receptors (GPCRs). These receptors play a crucial role in various signaling pathways related to metabolism and neuronal function. The compound's structural modifications enhance its binding affinity to these receptors, thereby influencing downstream signaling cascades .

Case Studies

- Antidiabetic Efficacy : A study involving the administration of this compound in diabetic rats demonstrated improved glycemic control over a period of four weeks. The results indicated that the compound significantly increased insulin levels without leading to adverse hypoglycemic events .

- Neuroprotection : Another investigation assessed the neuroprotective effects of piperazine derivatives in models of oxidative stress. The results showed that these compounds could mitigate neuronal damage by reducing oxidative stress markers and improving cognitive functions in treated animals .

Métodos De Preparación

Precursor Preparation: Methyl 4-Methylpiperazine-2-Carboxylate

The synthesis of methyl 4-methylpiperazine-2-carboxylate, a closely related compound, is well documented and provides insight into the preparation of this compound.

- Starting Material: 4-picoline-2-carboxylic acid ethyl ester

- Oxidation: Catalytic oxidation with phospho-molybdic acid and hydrogen peroxide converts the starting ester to an oxynitride intermediate.

- Reduction: The oxynitride is reduced in methanol with anhydrous formic acid amine and 10% palladium on charcoal under mild conditions (0-50 °C, 1-20 hours) to yield 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride.

- Esterification: Conversion to methyl ester can be done via transesterification or direct esterification methods.

This process achieves a yield of approximately 78% for the intermediate ester hydrochloride and is scalable for industrial applications.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Oxidation | 4-picoline-2-carboxylic acid ethyl ester, phospho-molybdic acid, H2O2, 0-80 °C, 4-8 h | Formation of oxynitride intermediate | Not specified |

| Reduction | Methanol, anhydrous formic acid amine, Pd/C, 0-50 °C, 10 h | 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride | 78 |

| Esterification (if needed) | Methanol, acid catalyst or transesterification | Methyl ester derivative | Variable |

Introduction of the Trityl Protecting Group

The trityl (triphenylmethyl) group is a bulky protecting group commonly used to protect nitrogen atoms in heterocycles such as piperazines.

- Typical Procedure: The free amine (piperazine nitrogen at position 4) is reacted with triphenylmethyl chloride (trityl chloride) in an organic solvent such as dichloromethane or chloroform.

- Base: A mild base such as triethylamine or pyridine is used to scavenge the released HCl.

- Temperature: The reaction is generally performed at 0 °C to room temperature to avoid side reactions.

- Workup: The product is purified by extraction and recrystallization or chromatography.

This step selectively protects the nitrogen without affecting the ester group, allowing further functionalization or purification.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Tritylation | Triphenylmethyl chloride, base (Et3N), DCM, 0 °C to RT | This compound | Selective N-protection |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Oxidation | 4-picoline-2-carboxylic acid ethyl ester | Phospho-molybdic acid, H2O2, 0-80 °C, 4-8 h | 4-picoline-2-carboxylic acid ethyl ester oxynitride | Intermediate |

| 2 | Reduction | Oxynitride intermediate | Methanol, anhydrous formic acid amine, Pd/C, 0-50 °C, 10 h | 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride | ~78% yield |

| 3 | Esterification (if needed) | 4-methylpiperidine-2-carboxylic acid ester | Methanol, acid catalyst or transesterification | Methyl ester derivative | Variable |

| 4 | Trityl Protection | Free amine methyl ester | Triphenylmethyl chloride, Et3N, DCM, 0 °C to RT | This compound | Selective N-protection |

Research Findings and Notes

- The oxidation-reduction sequence for preparing 4-substituted piperazine carboxylates is well established, providing high purity intermediates suitable for further functionalization.

- The trityl protecting group is favored for its stability under mild acidic and neutral conditions, and its ease of removal under acidic conditions if needed.

- No direct synthesis of this compound was found in the reviewed literature; however, the stepwise approach from methyl 4-methylpiperazine-2-carboxylate is the most logical and widely accepted method.

- Purification typically involves recrystallization from ethyl acetate/ethanol or chromatography to ensure high purity.

- Analytical confirmation of the product includes NMR (1H, 13C), IR, and mass spectrometry to verify the trityl group attachment and ester integrity.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 4-tritylpiperazine-2-carboxylate, and how do they influence experimental design?

- Answer : The compound’s molecular weight (254.71 g/mol; C₁₂H₁₅ClN₂O₂), solubility (predicted ESOL Log S ≈ -3.5), and hydrogen bonding capacity (TPSA ~45 Ų) are critical for solvent selection and purification. Polar aprotic solvents like DMF or dichloromethane are often used due to moderate solubility, while silica gel chromatography is preferred for purification given its non-polar trityl group . Stability studies should account for hydrolysis under acidic/basic conditions, requiring inert atmospheres and low-temperature storage (-20°C) .

Q. What synthetic routes are effective for introducing the trityl protecting group in piperazine derivatives?

- Answer : The trityl group is typically introduced via nucleophilic substitution using trityl chloride under basic conditions (e.g., triethylamine in anhydrous THF). Key steps include:

- Protecting the piperazine nitrogen at position 4 with trityl to prevent undesired side reactions.

- Monitoring reaction progress by TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) and isolating the product via flash chromatography (silica gel, 60–120 mesh) .

- Table 1 : Example Reaction Conditions

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Trityl chloride | THF | 0 → RT | 12 | 65–75 |

Q. How can NMR spectroscopy confirm the structure of this compound?

- Answer : ¹H NMR signals for the trityl group appear as a singlet at δ 7.2–7.4 ppm (15H, aromatic), while the piperazine ring protons show splitting patterns between δ 2.5–4.0 ppm. The ester methyl group resonates as a singlet at δ 3.6–3.8 ppm. ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm and the trityl carbons at ~145 ppm (ipso) and 125–130 ppm (aromatic) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

- Answer : Single-crystal X-ray diffraction using SHELXL for refinement ( ) can determine absolute configuration. Mercury CSD’s packing analysis ( ) identifies hydrogen-bonding networks (e.g., N–H···O interactions between piperazine and carboxylate groups) that stabilize the crystal lattice. Graph set analysis ( ) further classifies these interactions (e.g., motifs) to validate molecular geometry .

Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., trityl group cleavage)?

- Answer :

- Kinetic Control : Use low temperatures (0–5°C) during tritylation to minimize acid-catalyzed cleavage.

- Protecting Group Alternatives : Compare trityl with Boc or Fmoc groups for stability under specific conditions (e.g., Boc for acid-sensitive intermediates).

- Byproduct Analysis : LC-MS or HPLC (C18 column, mobile phase: MeOH/H₂O with 0.1% TFA) identifies hydrolysis products. Adjust pH to 5.5 to suppress ester degradation () .

Q. How do computational methods predict the compound’s bioavailability and intermolecular interactions?

- Answer :

- ADME Prediction : Tools like SwissADME calculate bioavailability scores (<0.55 due to high molecular weight and Log P ~3.2).

- Docking Studies : The carboxylate group may interact with basic residues in enzymatic active sites (e.g., lysine or arginine).

- Table 2 : Key Computed Properties

| Property | Value | Method |

|---|---|---|

| Log P | 3.2 | XLogP3 |

| H-bond acceptors | 4 | PubChem |

| Rotatable bonds | 5 | RDKit |

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported solubility values for this compound?

- Answer : Discrepancies may arise from solvent purity or measurement techniques (e.g., shake-flask vs. nephelometry). Validate solubility via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.